N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with an ethoxyphenyl group and a trifluoromethylphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones.
Substitution Reactions: The ethoxyphenyl and trifluoromethylphenyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
- N-(2-ethoxyphenyl)-5-[2-(methyl)phenyl]furan-2-carboxamide
- N-(2-ethoxyphenyl)-5-[2-(chloromethyl)phenyl]furan-2-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of both ethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c1-2-26-17-10-6-5-9-15(17)24-19(25)18-12-11-16(27-18)13-7-3-4-8-14(13)20(21,22)23/h3-12H,2H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFDDRQJUKYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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